tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a benzofuran derivative with a piperidine moiety under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides like bromine (Br2) and nucleophiles like sodium azide (NaN3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential biological activity .
Biology: In biological research, this compound can be used to study the interactions between spirocyclic molecules and biological targets. Its structure allows for the exploration of new binding sites and mechanisms of action .
Medicine: Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymer synthesis .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate: This compound shares a similar tert-butyl and chloro functional group but differs in its overall structure and reactivity.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is another spirocyclic molecule with similar functional groups but different stereochemistry and applications.
Uniqueness: The uniqueness of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H22ClNO3 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
tert-butyl 6-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(20)19-8-6-17(7-9-19)11-12-4-5-13(18)10-14(12)21-17/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
VAIIJYZOBWVGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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